molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

Cat. No.: B1280882
CAS No.: 135938-63-5
M. Wt: 229.43 g/mol
InChI Key: LRENCRSBPCQZAY-UHFFFAOYSA-N
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Description

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is an organosilicon compound that features a piperidine ring substituted with a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl group.

    Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for hydroxyl functionalities, allowing for selective reactions on other parts of the molecule.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in modifying the pharmacokinetic properties of drug candidates.

    Material Science: It can be used in the synthesis of silicon-based materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-({[Tert-butyl(dimethyl)silyl]oxy}ethanol): Similar in structure but with an ethanol backbone instead of piperidine.

    2-({[Tert-butyl(dimethyl)silyl]oxy}acetaldehyde): Contains an aldehyde group, making it more reactive in certain conditions.

    2-({[Tert-butyl(dimethyl)silyl]oxy}acetic acid): Features a carboxylic acid group, which can participate in different types of reactions.

Uniqueness

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is unique due to its piperidine ring, which imparts different chemical properties and reactivity compared to similar compounds with simpler backbones. This makes it particularly useful in applications requiring selective protection and functionalization.

Biological Activity

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine, often referred to as TBS-piperidine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyldimethylsilyl (TBS) group. The molecular formula is C_{13}H_{27}NOSi, with a molecular weight of approximately 257.45 g/mol. The presence of the TBS group enhances the compound's lipophilicity and stability, making it an interesting candidate for further biological evaluation.

The biological activity of TBS-piperidine can be attributed to several mechanisms:

  • Interaction with Enzymes : Piperidine derivatives are known to interact with various enzymes, including acetylcholinesterase and monoamine oxidase. Studies indicate that modifications in the piperidine structure can enhance inhibitory effects on these enzymes, potentially aiding in the treatment of neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, particularly against resistant strains of bacteria. The structural motifs present in TBS-piperidine may confer similar activities, making it a candidate for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, one study demonstrated that certain piperidine-based compounds exhibited cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis through mechanisms involving mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
TBS-piperidineFaDu15.2Apoptosis induction
Reference Drug (Bleomycin)FaDu25.0DNA damage

Antimicrobial Activity

The antimicrobial efficacy of TBS-piperidine has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that this compound exhibits moderate to strong activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Neuroprotective Effects

In a study published in Molecules, researchers investigated the neuroprotective effects of TBS-piperidine derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage compared to untreated controls .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial properties of various piperidine derivatives, including TBS-piperidine. The results showed that TBS-piperidine had comparable efficacy to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENCRSBPCQZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479646
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135938-63-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a DMF (3 ml) solution of 2-piperidinemethanol (1.00 g, 8.7 mmol) and imidazole (1.48 g, 21.7 mmol) was added tert-butyldimethylchlorosilane (1.57 g, 10.4 mmol) at room temperature. After stirring for 30 min., a reaction solution was poured onto water followed by extraction with diethyl ether (about 30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to afford 1.61 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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